molecular formula C21H20ClN5O2S B2474815 N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111039-25-8

N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No. B2474815
CAS RN: 1111039-25-8
M. Wt: 441.93
InChI Key:
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Description

“N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide” is a compound with the molecular formula C20H18ClN5O2 and a molecular weight of 395.84 . It belongs to the class of compounds known as triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows it to readily bind in the biological system with a variety of enzymes and receptors .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 395.84 . Other specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Synthesis and Pharmacological Investigation A novel series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, related to the requested compound, were synthesized and found to have significant H1-antihistaminic activity in vivo. These compounds showed potential as new classes of H1-antihistamines, with one compound being more potent and exhibiting less sedation than the reference standard chlorpheniramine maleate (Alagarsamy et al., 2007).

Cytotoxicity and DNA Interaction Quinazoline derivatives, closely related to the compound , demonstrated notable anticancer activity and interactions with DNA. One such derivative, NTCHMTQ, showed effective cytotoxicity against human cancer cell lines. This indicates potential application in cancer research and therapy (Ovádeková et al., 2005).

Antimicrobial Activity Another related compound, N-(Phenyl, Benzyl, Hetaryl)-2-([1,2,4]Triazolo[1,5-c]Quinazolin-2-ylthio)Acetamides, exhibited significant antimicrobial activity against various bacterial strains and fungi. This suggests its potential use in developing new antimicrobial agents (Antypenko et al., 2017).

Positive Inotropic Activity Related triazoloquinazoline derivatives showed promising results as positive inotropic agents, which could have implications in treating heart conditions (Zhang et al., 2008).

Anticancer Properties Several triazoloquinazoline analogues have been evaluated for their in vitro antitumor activity. Some compounds showed significant broad-spectrum antitumor activity, indicating their potential in cancer treatment (Al-Suwaidan et al., 2016).

Antihypertensive Activity A series of triazoloquinazolin-9-ones, related to the compound , were synthesized and showed significant antihypertensive activity. This highlights their potential application in managing hypertension (Alagarsamy & Pathak, 2007).

properties

IUPAC Name

N-benzyl-2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-2-10-26-19(29)16-11-15(22)8-9-17(16)27-20(26)24-25-21(27)30-13-18(28)23-12-14-6-4-3-5-7-14/h3-9,11H,2,10,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKINQFVEBDXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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